molecular formula C8H12FNO B2519842 C(C=C)(=O)N1Ccc(CC1)F CAS No. 2001869-86-7

C(C=C)(=O)N1Ccc(CC1)F

Cat. No. B2519842
CAS RN: 2001869-86-7
M. Wt: 157.188
InChI Key: AZYWPDQRSVYSJS-UHFFFAOYSA-N
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Description

The chemical compound C(C=C)(=O)N1Ccc(CC1)F is commonly known as fluoroacetamide. It is a synthetic organic compound that contains a fluorine atom attached to an acetamide group. Fluoroacetamide has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

Fluoroacetamide inhibits the activity of the enzyme pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA. This inhibition results in the accumulation of pyruvate and a decrease in the production of acetyl-CoA, which is an important intermediate in the citric acid cycle. This mechanism of action has been studied extensively in various biochemical and physiological systems.
Biochemical and Physiological Effects:
Fluoroacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by interfering with their energy metabolism. It has also been shown to have neurotoxic effects, causing seizures and other neurological symptoms in animals and humans. Additionally, fluoroacetamide has been used as a pesticide due to its ability to disrupt the energy metabolism of insects and other pests.

Advantages and Limitations for Lab Experiments

Fluoroacetamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a starting material for the synthesis of other compounds. It also has a unique mechanism of action that can be used to study various biochemical and physiological processes. However, fluoroacetamide also has some limitations, including its neurotoxicity and potential health hazards.

Future Directions

There are several future directions for research on fluoroacetamide. One area of research is the development of new compounds based on fluoroacetamide that have improved pharmacological properties. Another area of research is the study of the mechanism of action of fluoroacetamide in various biological systems. Additionally, there is a need for more research on the potential health hazards and environmental impacts of fluoroacetamide and its derivatives.

Synthesis Methods

Fluoroacetamide can be synthesized through several methods, including the reaction of fluoroacetyl chloride with ammonia, the reaction of fluoroacetate with ammonia, or the reaction of fluoroacetic acid with ammonia. The most commonly used method is the reaction of fluoroacetyl chloride with ammonia, which yields fluoroacetamide as a white crystalline solid.

Scientific Research Applications

Fluoroacetamide has been used in various scientific research fields, including organic chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various compounds, including amino acids, peptides, and heterocycles. Fluoroacetamide has also been used as a biochemical probe to study the mechanism of action of enzymes and proteins.

properties

IUPAC Name

1-(4-fluoropiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO/c1-2-8(11)10-5-3-7(9)4-6-10/h2,7H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYWPDQRSVYSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoropiperidin-1-yl)prop-2-en-1-one

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